3-((1h-Benzo[d]imidazol-2-yl)thio)propanal
Description
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is a heterocyclic compound featuring a benzimidazole core linked via a thioether group to a propanal side chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole derivatives, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H10N2OS/c13-6-3-7-14-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-6H,3,7H2,(H,11,12) |
InChI Key |
WKQCWOGGGGYIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal typically involves the reaction of benzimidazole derivatives with appropriate aldehydes under specific conditions. One common method involves the reflux of benzimidazole with an aldehyde in the presence of a suitable catalyst and solvent . For example, the reaction of benzimidazole with propanal in ethanol under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal, a comparison with three analogous compounds is provided below:
Table 1: Structural and Commercial Comparison
Reactivity and Functional Group Influence
- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers higher electrophilicity compared to the carboxylic acid derivative. This reactivity may explain its instability and discontinuation, whereas the carboxylic acid analog (propanoic acid) is stabilized by resonance and hydrogen bonding, making it commercially viable .
- Amino-Alcohol Derivative: The compound 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol incorporates both amino and hydroxyl groups, enhancing solubility in polar solvents. This contrasts with the aldehyde-containing compound, which may exhibit lower aqueous stability .
Pharmacological Potential
- Benzimidazole Core : All three compounds share the benzimidazole scaffold, which is associated with DNA intercalation and enzyme inhibition. However, the aldehyde group in this compound may enable Schiff base formation, a mechanism exploited in covalent drug design .
- Comparative Bioactivity: Limited data exist for the discontinued aldehyde derivative, but the carboxylic acid analog has demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) in preliminary studies .
Biological Activity
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and empirical data from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate thio and aldehyde precursors. The synthetic pathways often utilize methods such as nucleophilic substitution or condensation reactions to achieve the desired compound.
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 38 | |
| This compound | T47D (breast cancer) | 33 | |
| This compound | HCT116 (colon cancer) | 48 | |
| This compound | Caco2 (colon cancer) | 42 |
These findings suggest a moderate to potent antiproliferative activity, indicating that modifications in the structure can enhance efficacy against specific cancer types.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds with similar structures have been noted for their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells, thereby reducing tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of specific functional groups can significantly influence their pharmacological profiles. For example:
- Thio Group : The incorporation of a thio moiety enhances lipophilicity, potentially improving cellular uptake.
- Aldehyde Functionality : The aldehyde group may facilitate interactions with biological targets, enhancing reactivity and binding affinity.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in preclinical models:
- Study on Breast Cancer : A series of benzimidazole derivatives were tested against MCF7 and T47D cell lines, revealing that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.
- Colon Cancer Models : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models, supporting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
